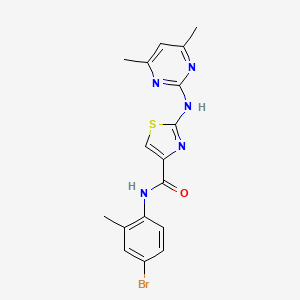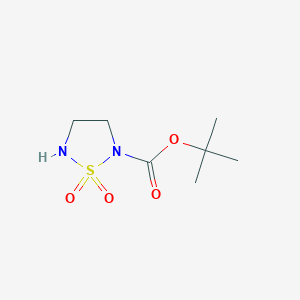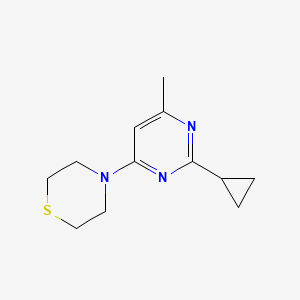
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the union of chemically distinct fragments under mild conditions. The success of SM coupling lies in its functional group tolerance and environmentally benign nature. The key player here is the organoboron reagent, which readily undergoes transmetalation with palladium(II) complexes. These reagents serve as essential partners in constructing complex molecules. The compound could potentially act as an organoboron reagent in SM coupling reactions .
Antimicrobial Properties
Thiophene derivatives, including our compound of interest, have shown promising antimicrobial activity. Researchers have explored their potential as agents against bacteria, fungi, and other pathogens. Their unique chemical structure contributes to this biological effect, making them valuable candidates for drug development .
Anti-Inflammatory and Analgesic Effects
Thiophene-based compounds have been investigated for their anti-inflammatory and analgesic properties. By modulating inflammatory pathways, they may offer relief from pain and inflammation. Our compound could be part of this exciting research area .
Antitumor Activity
Thiophenes have also demonstrated antitumor effects. Researchers study their impact on cancer cells, aiming to develop novel therapies. Our compound’s specific structure might contribute to its potential in this field .
Corrosion Inhibition
Beyond biology, thiophenes find applications in material science. They act as inhibitors of metal corrosion, protecting materials from degradation. Our compound’s properties could be harnessed for this purpose .
Light-Emitting Diodes (LEDs)
Thiophenes play a role in fabricating organic light-emitting diodes (OLEDs). Their electronic properties make them suitable for use in these energy-efficient devices. While our compound’s exact role in OLEDs remains to be explored, its thiophene moiety suggests potential applications .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-19-8-12(15(18-19)22-2)14(20)17-10-16(21,11-5-7-24-9-11)13-4-3-6-23-13/h3-9,21H,10H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCDMKHBAUNDHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2378146.png)
![N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2378147.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2378148.png)



![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2378154.png)
![N-(4,5-dimethylthiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2378157.png)

![Ethyl 6-[4-(dimethylamino)phenyl]-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B2378162.png)
![6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2378164.png)


